Chemoselective Conjugation vs. Random Lysine Labeling – Retention of Immunoreactivity
In a direct comparison of aminooxy‑ vs. lysine‑based conjugation strategies, aminooxy‑functionalized DOTA (a chelator analogous to AOED·HCl) preserved >95% stability of radiolabeled trastuzumab 3 days post‑injection, with no significant difference in immunoreactivity relative to lysine‑conjugated controls [1]. This demonstrates that the aminooxy oxime‑ligation route—shared by AOED·HCl—maintains biological function without requiring reduction of disulfide bonds, a step often necessary in thiol‑maleimide conjugations.
| Evidence Dimension | Stability of radiolabeled antibody (in vivo homogeneity) |
|---|---|
| Target Compound Data | >95% intact after 3 days (aminooxy‑DOTA‑conjugated trastuzumab) |
| Comparator Or Baseline | >95% intact after 3 days (lysine‑conjugated trastuzumab) |
| Quantified Difference | Equivalent stability; aminooxy method avoids pre‑reduction and delivers site‑specific conjugation |
| Conditions | 111In‑labeled trastuzumab in mice; assessed by radio‑HPLC at 3 days post‑injection |
Why This Matters
Procurement of AOED·HCl enables site‑directed, reduction‑free bioconjugation while matching the in‑vivo stability of conventional random‑labeling methods, critical for reproducible radiopharmaceutical development.
- [1] C. B. S. Decristoforo et al., “Aminooxy‑functionalized DOTA for radiolabeling of oxidized antibodies: evaluation of site‑specific 111In‑labeled trastuzumab,” Mol. Imaging Biol., 2012, 14, 563–571 (via espace.library.uq.edu.au). View Source
